![molecular formula C22H15NO4S2 B5139207 3-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-furoate](/img/structure/B5139207.png)
3-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-furoate
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Overview
Description
3-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-furoate is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as BMF-2 and belongs to the class of thiazolidinone derivatives. BMF-2 has a unique molecular structure that makes it suitable for various biological applications.
Mechanism of Action
The mechanism of action of BMF-2 is not fully understood. However, several studies have suggested that the compound exerts its biological effects by modulating various cellular pathways. BMF-2 has been reported to induce apoptosis in cancer cells by activating the caspase pathway. The compound has also been shown to inhibit the activity of various enzymes such as aldose reductase and COX-2, which are involved in the pathogenesis of diabetes and inflammation, respectively.
Biochemical and Physiological Effects:
BMF-2 has been shown to have various biochemical and physiological effects. The compound has been reported to induce cell cycle arrest in cancer cells, which leads to apoptosis. BMF-2 has also been shown to regulate glucose metabolism by activating the AMPK pathway. Moreover, the compound has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
BMF-2 has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and has good stability. Moreover, BMF-2 has a unique molecular structure that makes it suitable for various biological applications. However, the compound has limited solubility in water, which can make it challenging to work with in aqueous solutions. Moreover, the biological effects of BMF-2 can vary depending on the cell type and concentration used.
Future Directions
There are several future directions for the research on BMF-2. One of the potential areas of research is the development of new derivatives of BMF-2 with improved pharmacological properties. Moreover, the mechanism of action of BMF-2 needs to be further elucidated to fully understand its biological effects. Furthermore, the potential applications of BMF-2 in other fields such as agriculture and environmental science need to be explored.
Synthesis Methods
The synthesis of BMF-2 can be achieved by several methods. One of the commonly used methods involves the reaction of 3-benzyl-4-hydroxy-2H-chromen-2-one with thiosemicarbazide in the presence of glacial acetic acid. The resulting product is then treated with 2-furoyl chloride to yield BMF-2. The purity of the synthesized compound can be determined by various analytical techniques such as NMR, IR, and HPLC.
Scientific Research Applications
BMF-2 has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. The compound has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. BMF-2 has been reported to exhibit significant anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and leukemia. The compound has also shown potential in the treatment of diabetes by regulating glucose metabolism and insulin secretion. Moreover, BMF-2 has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
[3-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO4S2/c24-20-19(29-22(28)23(20)14-15-6-2-1-3-7-15)13-16-8-4-9-17(12-16)27-21(25)18-10-5-11-26-18/h1-13H,14H2/b19-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIDJRXTRNQHHR-UYRXBGFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=CC=C3)OC(=O)C4=CC=CO4)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC(=CC=C3)OC(=O)C4=CC=CO4)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl furan-2-carboxylate |
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